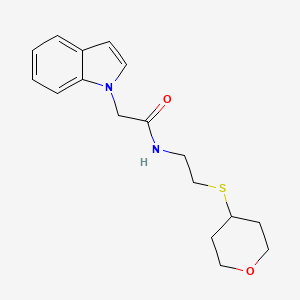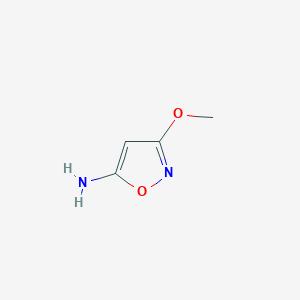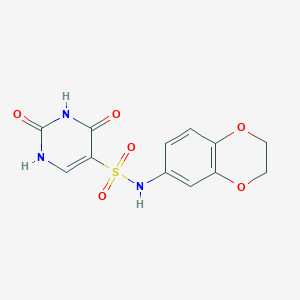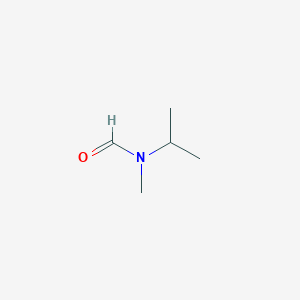![molecular formula C12H11N5O2S B2650747 N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide CAS No. 1111998-74-3](/img/structure/B2650747.png)
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide” is a novel organic compound. It’s a part of a larger family of compounds known as N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates, and ureas . These compounds are useful as anxiolytic or antiepileptic agents, as well as sedative-hypnotic and skeletal muscle relaxant agents .
Synthesis Analysis
The synthesis of these compounds involves a variety of chemical reactions. For instance, one method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants of triazolothiadiazine .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, they can be synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, some compounds in this family exhibit excellent insensitivity toward external stimuli and have good calculated detonation performance .Applications De Recherche Scientifique
Anti-Asthmatic Activities A study by Kuwahara et al. (1997) synthesized and evaluated a series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs. Some compounds showed potent anti-asthmatic activity, potentially useful in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Cytotoxic Agents Mamta et al. (2019) described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines and evaluated their cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line (MCF-7). Some compounds exhibited potent cytotoxic activity and induced apoptosis of NALM-6 cells via caspase 3/7 activation, suggesting their potential as cancer therapeutics (Mamta et al., 2019).
Anti-HIV and Anticancer Activity Brzozowski (1998) synthesized a series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides, which exhibited moderate to high anti-HIV activity and moderate anticancer activity in preliminary screenings (Brzozowski, 1998).
Antibacterial and Antifungal Activity Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, and evaluated their antibacterial and antifungal activities against various organisms. Some compounds demonstrated significant antimicrobial activity (Hassan, 2013).
Antiviral Activity Against Hepatitis-A Virus Shamroukh and Ali (2008) synthesized novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives and evaluated their antiviral activity against hepatitis-A virus (HAV). One compound, in particular, showed high effectiveness against HAV (Shamroukh & Ali, 2008).
Tankyrase Inhibitors Liscio et al. (2014) synthesized and biologically characterized a series of 6,8-disubstituted triazolo[4,3-b]piridazines as selective tankyrase inhibitors, which could be potent pharmacological tools in studying TNKS implications in various physiological conditions (Liscio et al., 2014).
High-Energy Materials Chen et al. (2021) used [1,2,4]triazolo[4,3-b]pyridazine to construct new high-energy materials with low sensitivity. They synthesized compounds with significant detonation velocities and pressures, indicating their potential as high-energy materials (Chen et al., 2021).
Propriétés
IUPAC Name |
2-methyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-9-4-2-3-5-10(9)20(18,19)16-11-6-7-12-14-13-8-17(12)15-11/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFNBZEVDQFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2650664.png)




![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)
![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)
![methyl 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2650679.png)
![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)



![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)
